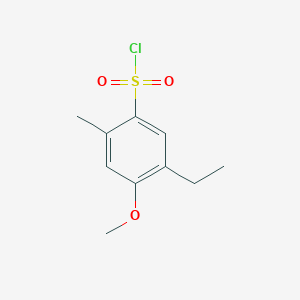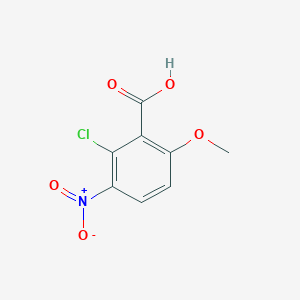![molecular formula C6H5ClN4O2S B6601078 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide CAS No. 2060045-98-7](/img/structure/B6601078.png)
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide (5-CPPS) is a synthetic organic compound and a member of the pyrazolopyrimidine family. It is a versatile compound that has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and physiology.
Applications De Recherche Scientifique
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and physiology. It has been used as a model compound for studying the mechanism of action of drugs, as well as for the design of new drugs. It has also been used to study enzyme structures, enzyme kinetics, and protein-ligand interactions.
Mécanisme D'action
The exact mechanism of action of 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide is not yet fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It is also believed to interact with certain proteins, such as the human epidermal growth factor receptor 2 (HER2).
Biochemical and Physiological Effects
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the activity of certain proteins, such as HER2. In vivo studies have shown that it can reduce inflammation, modulate the immune system, and reduce the growth of certain tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide in lab experiments is its versatility. It can be used in a variety of different experiments, including medicinal chemistry, biochemistry, and physiology. It is also relatively easy to synthesize, making it an ideal compound for use in lab experiments. However, it is important to note that 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide is a synthetic compound, and therefore its effects may not be the same as those of natural compounds.
Orientations Futures
The potential future directions for 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide research are numerous. One possible direction is the development of new drugs based on 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide. Another possible direction is the further study of its mechanism of action, as well as its biochemical and physiological effects. Other potential directions include the use of 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide as a tool for studying enzyme structures, enzyme kinetics, and protein-ligand interactions. Finally, 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide could be used as a model compound for studying the mechanism of action of other drugs.
Méthodes De Synthèse
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide can be synthesized by a number of methods, including the classical condensation of 5-chloropyrazole and 3-sulfonamide. This reaction produces 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide as the major product, along with other minor products. Other methods of synthesis include the use of microwave irradiation, the use of a modified Biginelli reaction, and the use of a palladium-catalyzed reaction.
Propriétés
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O2S/c7-5-1-2-11-6(10-5)4(3-9-11)14(8,12)13/h1-3H,(H2,8,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAAMVXVCWYVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)S(=O)(=O)N)N=C1Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate](/img/structure/B6601000.png)





![2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6601045.png)

![3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one](/img/structure/B6601057.png)
![5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B6601064.png)
![rac-(3aR,6aS)-hexahydrofuro[3,4-b]furan-4,6-dione](/img/structure/B6601068.png)

